Hexyl nicotinate

Description

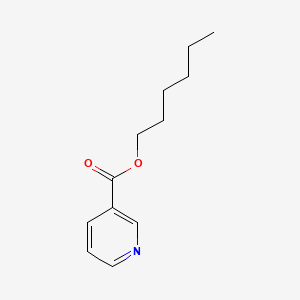

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hexyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-2-3-4-5-9-15-12(14)11-7-6-8-13-10-11/h6-8,10H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYGVBZGSFLJKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046245 | |

| Record name | Hexyl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23597-82-2 | |

| Record name | Hexyl nicotinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23597-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexyl nicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023597822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexyl nicotinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarboxylic acid, hexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexyl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyl nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYL NICOTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN07PB44IV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Hexyl Nicotinate on Skin

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hexyl nicotinate, an ester of nicotinic acid (niacin), is a vasoactive agent primarily used in topical formulations for its ability to induce localized vasodilation and increase cutaneous blood flow.[1][2] This rubefacient effect stems from its penetration through the stratum corneum and subsequent enzymatic hydrolysis to nicotinic acid, the active moiety. The core mechanism of action is not direct but is mediated through the activation of a G-protein coupled receptor on skin-resident cells, leading to the synthesis and release of prostaglandins, particularly Prostaglandin D2 (PGD2).[3] These prostaglandins then act on vascular smooth muscle cells to cause vasodilation. Evidence also points to a secondary contribution from local sensory nerves.[4][5] This guide provides a detailed examination of the signaling pathways, quantitative effects, and experimental protocols used to elucidate the mechanism of this compound on the skin.

Core Mechanism of Action: From Prodrug to Vasoactive Response

This compound is a lipophilic prodrug designed for enhanced skin penetration compared to its parent compound, nicotinic acid. Its mechanism can be dissected into two primary stages: penetration and conversion, followed by receptor-mediated signal transduction.

-

Penetration and Bioactivation: The hexyl ester moiety increases the compound's lipophilicity, facilitating its passage through the lipid-rich stratum corneum. Once within the viable epidermis, cutaneous esterases hydrolyze this compound into nicotinic acid and hexanol. Nicotinic acid is the pharmacologically active agent responsible for the subsequent vascular response.

-

Signal Transduction Cascade: Nicotinic acid activates the G-protein coupled receptor GPR109A (also known as HM74A or the niacin receptor), which is expressed on Langerhans cells and keratinocytes within the epidermis. This activation initiates an intracellular signaling cascade involving the mobilization of arachidonic acid from the cell membrane. The arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes (COX-1 and COX-2) into various prostaglandins, with Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2) being the primary effectors.

-

Vasodilation: PGD2 and PGE2 diffuse from the epidermal cells to the underlying dermal microvasculature. They bind to prostanoid receptors (DP1 and EP receptors, respectively) on the vascular smooth muscle cells of arterioles. This binding leads to smooth muscle relaxation, resulting in vasodilation, an increase in local cutaneous blood flow, and the characteristic erythema (redness) and sensation of warmth.

Signaling Pathway Diagram

Caption: Proposed signaling pathway of topically applied this compound.

Quantitative Analysis of Cutaneous Effects

The vasodilatory effect of nicotinic acid esters is quantifiable through measurements of skin blood flow and erythema. Studies on methyl nicotinate, a closely related ester, provide precise data on the involvement of key pathways.

| Parameter Measured | Agent(s) | Result | Statistical Significance | Reference |

| Inhibition of Vasodilation | ||||

| Cutaneous Perfusion Increase | Methyl Nicotinate + NSAID (COX Inhibitor) | 82% reduction in MN-induced perfusion increase | P < 0.01 | |

| Cutaneous Perfusion Increase | Methyl Nicotinate + Lidocaine/Prilocaine | 32% reduction in MN-induced perfusion increase | P < 0.01 | |

| Cutaneous Perfusion Increase | Methyl Nicotinate + L-NMMA (NO Synthase Inhibitor) | No significant effect on the microvascular response | N/A | |

| Dose-Response Effect | ||||

| Cutaneous Blood Flow & Erythema | 0.1% vs 1.0% this compound Lotion | 1.0% lotion elicited a greater increase in blood flow and a higher percentage of positive responses. | Not specified in abstract | |

| Temporal Characteristics | ||||

| Lag-time to initial vasodilation response | This compound on Urea-treated skin | Significantly longer lag-time compared to skin treated with a lipid-rich cream. | Not specified in abstract | |

| Time to maximum vasodilation response | This compound on Lipid-rich cream-treated skin | Shorter time to maximum response compared to its placebo. | Not specified in abstract | |

| Table 1: Summary of Quantitative Data from Studies on Nicotinate Esters. |

Experimental Protocols

The investigation of this compound's mechanism of action relies on non-invasive techniques to measure physiological changes in the skin.

Protocol for Measurement of Skin Blood Flow using Laser Doppler Flowmetry (LDF)

Laser Doppler Flowmetry (LDF) is a standard non-invasive method used to assess microvascular blood perfusion in real-time.

Objective: To quantify the change in cutaneous blood flow following the topical application of this compound.

Methodology:

-

Subject Acclimatization: Subjects rest in a temperature-controlled room (22-24°C) for at least 20-30 minutes to ensure stable baseline skin perfusion.

-

Site Selection: A test area is demarcated on the volar forearm, avoiding visible veins and hair.

-

Baseline Measurement: An LDF probe is affixed to the skin within the test area, and baseline blood flow is recorded for 5-10 minutes until a stable signal is achieved. The output is typically measured in arbitrary Perfusion Units (PU).

-

Product Application: A standardized dose (e.g., 10-20 µL) of the this compound formulation is applied to a defined area (e.g., 1 cm²) adjacent to the LDF probe. A control site receives the vehicle alone.

-

Continuous Monitoring: Cutaneous blood flow is continuously recorded for a predefined period (e.g., 60-90 minutes) to capture the onset, peak, and duration of the vasodilatory response.

-

Data Analysis: Key parameters are extracted from the LDF signal, including:

-

Lag time to onset of response.

-

Time to peak perfusion.

-

Maximum perfusion increase (Peak PU - Baseline PU).

-

Area under the curve (AUC) representing total perfusion change.

-

References

- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification of skin as a major site of prostaglandin D2 release following oral administration of niacin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms [diva-portal.org]

An In-depth Technical Guide to the Chemical Properties and Structure of Hexyl Nicotinate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to hexyl nicotinate. It is intended to serve as a technical resource for professionals in research and development.

Chemical Identity and Structure

This compound, the hexyl ester of nicotinic acid (Vitamin B3), is identified by the CAS Number 23597-82-2.[1][2][3][4][5] Its structure consists of a pyridine ring substituted with a hexoxycarbonyl group at the 3-position. This structure imparts a combination of hydrophilic (pyridine ring) and lipophilic (hexyl chain) characteristics, influencing its physical properties and biological activity.

Table 1: Chemical Identifiers and Structural Representations

| Identifier | Value |

| IUPAC Name | hexyl pyridine-3-carboxylate |

| Synonyms | Nicotinic acid hexyl ester, 3-Pyridinecarboxylic acid hexyl ester, Nicotherm |

| CAS Number | 23597-82-2 |

| EC Number | 245-767-4 |

| Molecular Formula | C₁₂H₁₇NO₂ |

| SMILES | CCCCCCOC(=O)C1=CN=CC=C1 |

| InChI | InChI=1S/C12H17NO2/c1-2-3-4-5-9-15-12(14)11-7-6-8-13-10-11/h6-8,10H,2-5,9H2,1H3 |

| InChIKey | RVYGVBZGSFLJKH-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a colorless to light yellow, clear liquid at room temperature. Its physical and chemical properties are critical for its formulation in topical preparations, where it functions as a rubefacient and vasodilating agent to stimulate blood circulation.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Molecular Weight | 207.27 g/mol | |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 329-330 °C @ 760 mmHg (est.) 140 °C (pressure not specified) | |

| Density | 1.017 - 1.021 g/cm³ @ 20 °C | |

| Refractive Index | 1.4880 - 1.4920 @ 20 °C | |

| Water Solubility | 0.17 g/L @ 32 °C | |

| LogP (o/w) | 3.51 | |

| Purity (GC) | ≥ 98% | |

| Flash Point | ~128 °C |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. Standard techniques include Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 3: Key Spectroscopic Data References

| Technique | Database / Reference |

| ¹H NMR | PubChem CID 90202, SpectraBase |

| ¹³C NMR | PubChem CID 90202 |

| IR | PubChem CID 90202, Thermo Scientific |

| Mass Spectrometry | NIST WebBook, PubChem CID 90202 |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a general method for synthesizing this compound based on the Fischer esterification of nicotinic acid with 1-hexanol.

Materials:

-

Nicotinic acid

-

1-Hexanol (excess)

-

Concentrated sulfuric acid (catalyst)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus, reflux condenser, round-bottom flask, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a round-bottom flask, add nicotinic acid, a 3- to 5-fold molar excess of 1-hexanol, and a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of nicotinic acid). Add toluene to facilitate azeotropic removal of water.

-

Esterification: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux using a heating mantle. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Reaction Monitoring: Continue the reflux until no more water is collected, typically several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Neutralization: Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted nicotinic acid. A final wash with brine can improve separation.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove toluene and excess 1-hexanol.

-

Purification: The crude this compound can be purified by vacuum distillation to yield the final product as a clear liquid.

Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a representative method for the analysis of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector, pump, autosampler, and column oven.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric Acid.

-

Mobile Phase B: Acetonitrile.

-

Elution: Isocratic, e.g., 70:30 (Acetonitrile:Water with 0.1% acid). The exact ratio should be optimized for best separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 250-280 nm (e.g., 254 nm).

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 1-100 µg/mL).

-

Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the this compound peak by its retention time compared to the standard. Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the standard calibration curve.

Mechanism of Action and Visualization

Vasodilation Signaling Pathway

Upon topical application, this compound penetrates the stratum corneum and is hydrolyzed to nicotinic acid. Nicotinic acid activates the G-protein coupled receptor GPR109A, primarily found on epidermal Langerhans cells and dermal macrophages. This activation initiates a signaling cascade leading to the synthesis and release of Prostaglandin D2 (PGD2). PGD2 then diffuses to nearby capillaries in the dermis, where it binds to its receptor (DP1) on vascular smooth muscle cells, causing relaxation and subsequent vasodilation. This increased blood flow is responsible for the characteristic erythema (redness) and warming sensation.

Caption: Signaling pathway of this compound-induced cutaneous vasodilation.

General Experimental Workflow

The characterization and quantification of this compound typically follow a standardized workflow, beginning with sample preparation and proceeding through chromatographic separation and spectroscopic confirmation.

Caption: General experimental workflow for the analysis of this compound.

References

- 1. This compound, 23597-82-2 [thegoodscentscompany.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. This compound CAS#: 23597-82-2 [m.chemicalbook.com]

- 4. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. Hexyl-nicotinate-induced vasodilation in normal human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Vasodilatory Effects of Hexyl Nicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl nicotinate, a hexyl ester of nicotinic acid, is a potent topical vasodilator. Its mechanism of action is primarily mediated through the activation of the G-protein coupled receptor GPR109A on epidermal cells, leading to the initiation of the arachidonic acid cascade and the subsequent synthesis of vasodilatory prostaglandins, principally Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2). These prostaglandins then act on vascular smooth muscle cells to induce relaxation and increase cutaneous blood flow. This technical guide provides a comprehensive overview of the research on the vasodilatory effects of this compound, including quantitative data from clinical studies, detailed experimental protocols, and a visual representation of the key signaling pathways and experimental workflows.

Introduction

This compound is a lipophilic derivative of nicotinic acid (niacin) that is readily absorbed through the stratum corneum. For years, topical application of nicotinates has been utilized to enhance local circulation, with the resulting erythema serving as a visual indicator of their vasodilatory efficacy.[1] More recently, non-invasive techniques such as laser Doppler flowmetry and velocimetry have enabled precise quantification of these changes in skin blood flow.[2][3] This guide synthesizes the current understanding of this compound's vasodilatory properties, with a focus on the underlying molecular mechanisms and the experimental methodologies used to investigate them.

Mechanism of Action

The vasodilatory effect of this compound is a multi-step process initiated in the epidermis and culminating in the relaxation of dermal blood vessels.

2.1. GPR109A Receptor Activation

Upon topical application, this compound penetrates the skin and is hydrolyzed to nicotinic acid, which then binds to and activates the G-protein coupled receptor 109A (GPR109A). This receptor is expressed on the surface of both Langerhans cells and keratinocytes in the epidermis.[4]

2.2. Arachidonic Acid Cascade and Prostaglandin Synthesis

Activation of GPR109A triggers an intracellular signaling cascade that leads to the activation of phospholipase A2. This enzyme mobilizes arachidonic acid from the cell membrane.[5] The released arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes (COX-1 and COX-2) into various prostaglandins. Research indicates that the early phase of the flushing response is mediated by COX-1 in Langerhans cells, leading to the production of both PGD2 and PGE2. The late phase is driven by COX-2 activation in keratinocytes, which primarily synthesizes PGE2.

2.3. Vascular Smooth Muscle Relaxation

The synthesized prostaglandins, PGD2 and PGE2, diffuse to the underlying dermal microvasculature. There, they bind to their respective receptors (DP1 for PGD2 and EP receptors for PGE2) on vascular smooth muscle cells. This binding initiates a signaling cascade within the smooth muscle cells that ultimately leads to a decrease in intracellular calcium levels and subsequent muscle relaxation, resulting in vasodilation and increased blood flow.

2.4. Role of Nitric Oxide

While the prostaglandin pathway is the principal mediator of nicotinate-induced vasodilation, the involvement of the nitric oxide (NO) pathway has also been investigated. However, studies on methyl nicotinate, a similar compound, have shown that inhibition of nitric oxide synthase (NOS) does not significantly affect the vasodilatory response, suggesting that the NO pathway plays a minimal, if any, role.

Quantitative Data on Vasodilatory Effects

The vasodilatory effects of this compound have been quantified in several clinical studies, primarily using laser Doppler flowmetry or velocimetry to measure changes in skin blood flow.

Table 1: Dose-Response Relationship of Topical this compound on Skin Blood Flow in Healthy Volunteers

| This compound Concentration | Mean Erythema Score (0-3 scale) | Mean Increase in Blood Cell Flux (Arbitrary Units) |

| Vehicle (Control) | 0 | Baseline |

| 0.025% | 0.5 | Dose-related increase |

| 0.05% | 1.2 | Dose-related increase |

| 0.1% | 1.8 | Dose-related increase |

Note: Data is presented qualitatively as "dose-related increase" as specific quantitative values with statistical analysis were not available in the cited abstracts.

Table 2: Effect of Topical this compound on Cutaneous Blood Flow in Patients with Raynaud's Phenomenon and Healthy Controls

| Treatment Group | Application Site | Outcome |

| 25 Patients with Raynaud's Phenomenon | Forearm and Fingers | Increased cutaneous blood flow with 0.1% and 1.0% lotion. |

| 5 Healthy Volunteers | Forearm and Fingers | Increased cutaneous blood flow with 0.1% and 1.0% lotion. |

Note: The study noted a greater increase in blood flow and a higher percentage of positive responses with the 1.0% concentration compared to the 0.1% concentration. The response was more frequent on the forearm than on the fingers.

Experimental Protocols

4.1. In Vivo Assessment of Vasodilation using Laser Doppler Flowmetry

This protocol describes a typical clinical study design to evaluate the dose-response effect of topical this compound on skin blood flow.

4.1.1. Subjects

-

Recruit healthy volunteers with no history of skin diseases or allergies to nicotinates.

-

Ensure subjects acclimatize to the ambient room temperature (e.g., 21-22°C) for at least 20 minutes before measurements.

4.1.2. Materials

-

This compound lotions at various concentrations (e.g., 0.025%, 0.05%, 0.1%) and a vehicle control lotion.

-

Laser Doppler Flowmeter/Velocimeter (e.g., Perimed Pf2).

-

Circular templates for consistent application area.

-

Cotton-tipped applicators.

4.1.3. Procedure

-

Mark circular test sites of a defined diameter on the volar forearm of each subject.

-

Record baseline blood flow measurements at each test site using the laser Doppler probe.

-

Apply a standardized volume of each this compound concentration and the vehicle control to the respective test sites using a cotton-tipped applicator.

-

Record blood flow measurements continuously or at fixed time intervals (e.g., every 5 minutes for 60 minutes) at each test site.

-

Visually assess and score the degree of erythema at each time point.

4.1.4. Data Analysis

-

Calculate the area under the curve (AUC) of the blood flow versus time plot for each concentration.

-

Determine the peak blood flow and the time to reach peak flow.

-

Statistically compare the responses between different concentrations and the vehicle control using appropriate statistical tests (e.g., ANOVA with post-hoc tests).

4.2. In Vitro Vasodilation Assay using Isolated Vascular Smooth Muscle Cells

This protocol outlines an in vitro experiment to investigate the direct vasodilatory effect of prostaglandins on vascular smooth muscle cells.

4.2.1. Cell Culture

-

Culture human or animal vascular smooth muscle cells (VSMCs) in an appropriate growth medium.

-

Plate the cells in multi-well plates and grow to confluence.

4.2.2. Pre-contraction

-

Wash the cells with a physiological salt solution (PSS).

-

Induce contraction by adding a vasoconstrictor agent (e.g., phenylephrine or angiotensin II) to the PSS and incubate for a defined period.

4.2.3. Treatment

-

Prepare solutions of PGD2 and PGE2 at various concentrations.

-

Add the prostaglandin solutions to the pre-contracted VSMCs.

-

Include a vehicle control.

4.2.4. Measurement of Relaxation

-

Measure changes in cell morphology (e.g., cell length or area) using microscopy and image analysis software as an indicator of relaxation.

-

Alternatively, use more advanced techniques like atomic force microscopy to measure changes in cell stiffness.

4.2.5. Data Analysis

-

Quantify the degree of relaxation for each prostaglandin concentration.

-

Generate dose-response curves and calculate EC50 values.

Visualizations

5.1. Signaling Pathways

5.2. Experimental Workflow

Conclusion

This compound is an effective topical vasodilator that primarily acts through the GPR109A-mediated prostaglandin synthesis pathway in the skin. The resulting increase in cutaneous blood flow is dose-dependent and can be accurately quantified using non-invasive techniques like laser Doppler flowmetry. The lack of significant nitric oxide involvement distinguishes its mechanism from some other vasodilators. Further research with more detailed quantitative reporting and standardized protocols will enhance the comparative analysis of its efficacy and support its development for therapeutic applications, such as in conditions characterized by peripheral vasoconstriction like Raynaud's phenomenon.

References

- 1. karger.com [karger.com]

- 2. The effects of topically applied this compound lotion on the cutaneous blood flow in patients with Raynaud's phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hexyl-nicotinate-induced vasodilation in normal human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. content-assets.jci.org [content-assets.jci.org]

- 5. Vascular smooth muscle relaxation mediated by nitric oxide donors: a comparison with acetylcholine, nitric oxide andnitroxyl ion - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Biological Activity of Hexyl Nicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl nicotinate, the hexyl ester of nicotinic acid, is primarily recognized for its topical vasodilatory effects, leading to its use in products aimed at improving microcirculation. While its in vivo effects on skin blood flow are well-documented, a comprehensive understanding of its specific in vitro biological activities remains less defined in publicly available scientific literature. This technical guide synthesizes the current knowledge on the in vitro biological profile of this compound, drawing inferences from studies on related nicotinic acid compounds and outlining the established experimental protocols for assessing relevant biological activities. A notable gap exists in the literature regarding specific quantitative in vitro data (e.g., IC50 values) for this compound's antioxidant, anti-inflammatory, and cytotoxic properties. This document aims to provide a foundational understanding for researchers and professionals in drug development by detailing what is known and highlighting areas requiring further investigation.

Introduction

This compound is a lipophilic derivative of nicotinic acid (niacin or vitamin B3). Its primary pharmacological action is peripheral vasodilation, which manifests as erythema (reddening of the skin) upon topical application. This effect is attributed to the release of prostaglandin D2 (PGD2) from skin cells. While the vasodilatory response is a key characteristic, a deeper understanding of its cellular and molecular mechanisms, as well as other potential biological activities, is crucial for its broader therapeutic application and safety assessment. This guide explores the known and potential in vitro biological activities of this compound.

Vasodilatory Activity

The most prominent biological activity of this compound is its ability to induce vasodilation. In vivo studies have extensively demonstrated its capacity to increase cutaneous blood flow.[1][2][3] However, detailed in vitro studies elucidating the direct mechanism on vascular endothelial and smooth muscle cells are limited for this compound specifically. The proposed mechanism is largely extrapolated from the known actions of its parent compound, nicotinic acid.

Proposed Signaling Pathway for Vasodilation

The vasodilatory effect of nicotinic acid and its esters is believed to be mediated primarily through the prostaglandin pathway. Upon penetration into the skin, this compound is likely hydrolyzed by esterases to release nicotinic acid.[1] Nicotinic acid then activates the G protein-coupled receptor 109A (GPR109A) on Langerhans cells and keratinocytes. This activation triggers a signaling cascade that leads to the synthesis and release of vasodilatory prostaglandins, particularly PGD2 and PGE2. These prostaglandins then act on receptors on vascular smooth muscle cells, leading to relaxation and increased blood flow.

References

- 1. Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hexyl-nicotinate-induced vasodilation in normal human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of topically applied this compound lotion on the cutaneous blood flow in patients with Raynaud's phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Comparative Skin Penetration of Hexyl Nicotinate and Niacin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the skin penetration properties of hexyl nicotinate and niacin (nicotinic acid). It is intended for researchers, scientists, and professionals in drug development who are interested in the topical delivery of these vasoactive compounds. The document synthesizes available quantitative data, details common experimental methodologies for assessing skin permeation, and illustrates the key signaling pathway involved in their primary pharmacological effect. A central finding is that this compound, a lipophilic ester of nicotinic acid, exhibits significantly enhanced penetration through the epidermis compared to the more hydrophilic niacin. This difference in permeability has profound implications for the formulation and efficacy of topical products designed for localized vasodilation and related therapeutic effects.

Comparative Skin Penetration: Quantitative Data

The skin penetration of this compound and niacin is fundamentally governed by their physicochemical properties, particularly lipophilicity. This compound, as a more lipophilic molecule, more readily partitions into and permeates through the lipid-rich stratum corneum, the primary barrier to percutaneous absorption. In contrast, the epidermis presents a significant barrier to the more water-soluble niacin.[1]

The following tables summarize the available quantitative data from in vitro studies, primarily utilizing Franz diffusion cells with human or animal skin models. It is important to note that direct comparisons can be challenging due to variations in experimental conditions such as vehicle composition, skin source, and occlusion.

Table 1: In Vitro Skin Permeation of Niacin (Nicotinic Acid)

| Skin Type | Vehicle | Applied Dose/Concentration | Duration (hr) | Permeation (% of applied dose) | Flux (µg/cm²/hr) | Permeability Coefficient (Kp) (cm/hr) | Reference |

| Human (unoccluded) | Not specified | Not specified | 72 | 0.7 ± 0.2% | Not Reported | Not Reported | [2] |

| Human (occluded) | Not specified | Not specified | 72 | 3.3 ± 1.6% | Not Reported | Not Reported | [2] |

| Rat (unoccluded) | Not specified | Not specified | 72 | 5.7 ± 0.6% | Not Reported | Not Reported | [2] |

| Rat (occluded) | Not specified | Not specified | 72 | 8.6 ± 0.8% | Not Reported | Not Reported | [2] |

Table 2: Comparative Permeation of Nicotinic Acid and its Esters

| Compound | Skin Layer | Permeability (cm/h x 10³) | Lag Time (h) | Metabolism to Nicotinic Acid | Reference |

| Nicotinic Acid | Epidermis | 0.0019 ± 0.0006 | 11.0 ± 2.4 | N/A | |

| Dermis | 0.16 ± 0.05 | ~0 | N/A | ||

| Methyl Nicotinate | Epidermis | 0.04 ± 0.01 | 3.5 ± 0.8 | Limited | |

| Dermis | 0.19 ± 0.06 | ~0 | Pronounced | ||

| This compound | Epidermis | 1.3 ± 0.4 | ~0 | Limited | |

| Dermis | 0.17 ± 0.05 | ~0 | Pronounced |

Data from in vitro studies on human cadaver skin.

Experimental Protocols

The in vitro determination of skin penetration for compounds like this compound and niacin is predominantly conducted using Franz diffusion cells, following methodologies outlined in guidelines such as OECD 428.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes a typical experimental setup for assessing the percutaneous absorption of a test substance.

Objective: To quantify the rate and extent of skin penetration of a topically applied substance.

Apparatus:

-

Franz diffusion cells (static or flow-through)

-

Water bath with circulator and heater

-

Magnetic stirrers

-

Human or animal skin membrane (e.g., excised human skin from elective surgery, porcine ear skin)

-

Dermatome (for preparing split-thickness skin)

-

Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography - HPLC)

Procedure:

-

Skin Preparation:

-

Excised skin is carefully cleaned of any adhering subcutaneous fat.

-

If required, split-thickness skin (typically 200-500 µm) is prepared using a dermatome.

-

The integrity of the skin barrier is assessed (e.g., by measuring transepidermal water loss - TEWL or electrical resistance). Skin samples not meeting predefined integrity criteria are discarded.

-

-

Franz Cell Assembly:

-

The prepared skin membrane is mounted between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.

-

The receptor chamber is filled with a known volume of a suitable receptor fluid (e.g., phosphate-buffered saline, pH 7.4), ensuring no air bubbles are trapped beneath the skin. The receptor fluid is maintained at 32°C to mimic physiological skin surface temperature.

-

The receptor fluid is continuously stirred to ensure a homogenous concentration of the permeated substance.

-

-

Application of Test Substance:

-

A precise amount of the test formulation (containing this compound or niacin) is applied evenly to the surface of the skin in the donor chamber. For liquids, this is typically up to 10 µl/cm², and for solids, 1-5 mg/cm².

-

-

Sampling:

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), aliquots of the receptor fluid are withdrawn from the sampling arm.

-

Immediately after each sampling, an equal volume of fresh, pre-warmed receptor fluid is added back to the receptor chamber to maintain a constant volume and sink conditions.

-

-

Quantification:

-

The concentration of the test substance (and any metabolites, if applicable) in the collected samples is determined using a validated analytical method, such as HPLC.

-

-

Data Analysis:

-

The cumulative amount of the substance permeated through the skin per unit area is plotted against time.

-

The steady-state flux (Jss) is calculated from the linear portion of the curve.

-

The permeability coefficient (Kp) is calculated using the equation: Kp = Jss / Cd, where Cd is the concentration of the substance in the donor chamber.

-

The lag time (t_lag) is determined by extrapolating the linear portion of the cumulative amount versus time plot to the x-axis.

-

Experimental Workflow Diagram

In Vitro Skin Permeation Experimental Workflow.

Mechanism of Action and Signaling Pathway

The primary pharmacological effect of topically applied niacin and its esters, such as this compound, is vasodilation, which manifests as skin flushing or erythema. This effect is initiated by the binding of nicotinic acid to the G-protein coupled receptor 109A (GPR109A), which is expressed on various skin cells, including epidermal Langerhans cells and keratinocytes.

Niacin-Induced Vasodilation Signaling Pathway

The binding of niacin to GPR109A initiates a signaling cascade that leads to the synthesis and release of prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2). These prostaglandins then act on receptors on the surrounding blood vessels, causing them to dilate.

Signaling Pathway of Niacin-Induced Cutaneous Vasodilation.

Conclusion

References

- 1. Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Percutaneous absorption of nicotinic acid, phenol, benzoic acid and triclopyr butoxyethyl ester through rat and human skin in vitro: further validation of an in vitro model by comparison with in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hexyl Nicotinate (CAS: 23597-82-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and experimental evaluation of hexyl nicotinate.

Core Physicochemical Properties

This compound, a nicotinic acid ester, is a colorless to pale yellow, oily liquid.[1] It is formed from the esterification of nicotinic acid (niacin) and hexanol.[1] Its lipophilic nature contributes to its enhanced skin penetration compared to niacin.[2][3][4]

| Property | Value | Source |

| CAS Number | 23597-82-2 | |

| Molecular Formula | C12H17NO2 | |

| Molecular Weight | 207.27 g/mol | |

| Appearance | Colorless to pale yellow clear liquid | |

| Boiling Point | 147 °C | |

| Density | 1.0133 - 1.021 g/cm³ @ 20°C | |

| Refractive Index | 1.488 - 1.492 @ 20°C | |

| Solubility | Soluble in DMSO and organic solvents; limited solubility in water. | |

| Flash Point | 140 °C |

Biological Activity and Mechanism of Action

This compound is primarily known for its vasodilatory effects, leading to increased blood circulation in the skin where it is topically applied. This property makes it a common active ingredient in topical preparations for conditions such as Raynaud's phenomenon and in cosmetic formulations aimed at improving skin metabolism. It is also used for the topical treatment of muscle, joint, and ligament pain due to its rubefacient (warming) and circulation-stimulating properties.

The proposed mechanism of action involves the enzymatic hydrolysis of this compound in the skin to release nicotinic acid and hexanol. Nicotinic acid then acts on vascular smooth muscle, though the precise signaling pathway for its vasodilatory effect is complex and can involve multiple mechanisms, including the release of prostaglandins and activation of cyclic nucleotide pathways.

Proposed mechanism of this compound-induced vasodilation.

Experimental Protocols

In Vivo Assessment of Vasodilation using Laser Doppler Velocimetry

This non-invasive technique is used to measure the change in cutaneous blood flow following the topical application of this compound.

Objective: To quantify the vasodilatory effect of this compound on the skin.

Materials:

-

This compound lotion (e.g., 0.1% and 1.0% concentrations).

-

Laser Doppler Velocimeter (e.g., Perimed Pf2).

-

Healthy human volunteers or patients with conditions like Raynaud's phenomenon.

-

Skin cleaning supplies.

Procedure:

-

Acclimatize the subject in a temperature-controlled room for at least 20 minutes.

-

Select and clean the application sites on the skin (e.g., forearm, fingers).

-

Record baseline skin blood flow measurements using the Laser Doppler Velocimeter.

-

Apply a standardized amount of the this compound lotion to the selected skin area.

-

Continuously or intermittently monitor the skin blood flow at the application site for a specified period (e.g., 30-60 minutes).

-

Record the time to onset of vasodilation, the time to peak blood flow, and the magnitude of the change in blood flow.

-

A control lotion (vehicle without this compound) should be applied to a contralateral site for comparison.

Workflow for assessing vasodilation using Laser Doppler Flowmetry.

In Vitro Skin Penetration Study using Franz Diffusion Cells

This method is used to assess the permeation of this compound through the skin.

Objective: To determine the rate and extent of this compound penetration through ex vivo human or animal skin.

Materials:

-

Franz diffusion cells.

-

Dermatomed human or animal skin (e.g., 400 ± 50 μm thickness).

-

Receptor fluid (e.g., 0.9% NaCl with 1% bovine serum albumin and 0.05% gentamycin sulfate).

-

This compound solution in a suitable vehicle.

-

Analytical instrumentation for quantification (e.g., HPLC).

Procedure:

-

Thaw and mount the dermatomed skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

-

Fill the receptor compartment with receptor fluid and ensure no air bubbles are trapped beneath the skin.

-

Allow the system to equilibrate.

-

Apply a known quantity of the this compound formulation to the skin surface in the donor compartment.

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 16, 24 hours), collect samples from the receptor fluid.

-

Replenish the receptor compartment with fresh receptor fluid after each sampling.

-

Analyze the concentration of this compound in the collected samples using a validated analytical method like HPLC.

-

Calculate the cumulative amount of this compound permeated per unit area over time and determine the flux.

Safety and Handling

This compound is classified as a skin and eye irritant. It may also cause respiratory irritation.

| Hazard Statement | Precautionary Measures |

| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| P271: Use only outdoors or in a well-ventilated area. |

Storage: Store in a well-ventilated place and keep the container tightly closed. For long-term storage of stock solutions, -80°C for up to 6 months or -20°C for up to 1 month is recommended.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety goggles with side-shields.

-

Hand Protection: Protective gloves.

-

Skin and Body Protection: Impervious clothing.

-

Respiratory Protection: Use a suitable respirator if exposure limits are exceeded or irritation is experienced.

This document is intended for research and development purposes only. Always refer to the latest Safety Data Sheet (SDS) for complete and up-to-date safety information.

References

An In-Depth Technical Guide to the Solubility of Hexyl Nicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl nicotinate, the hexyl ester of nicotinic acid, is a lipophilic compound utilized in topical formulations for its vasodilatory properties, leading to a warming sensation and increased blood circulation in the skin.[1][2] Its efficacy and formulation characteristics are intrinsically linked to its solubility in various solvents. This technical guide provides a comprehensive overview of the solubility of this compound in different solvents, detailed experimental protocols for solubility determination, and an exploration of its relevant signaling pathway.

Core Data: this compound Solubility

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, and formulation development. The following table summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent | Solubility | Temperature (°C) | Method |

| Water | 0.17 g/L[3][4] | 32 | Not Specified |

| Water | 460 mg/L[5] | 25 | Experimental |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified | Ultrasonic and warming to 60°C |

| Alcohol | Soluble | Not Specified | Not Specified |

| Oils | Excellent solubility | Not Specified | Not Specified |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for research and development. The following are detailed methodologies for key experiments to ascertain the solubility of a compound like this compound.

Shake-Flask Method for Equilibrium Solubility

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid solute is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent (e.g., ethanol, propylene glycol, mineral oil).

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed to allow the undissolved solid to sediment.

-

Sampling: Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE).

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.

Turbidimetric Method for Kinetic Solubility

This high-throughput method is often used in early drug discovery to screen the kinetic solubility of compounds.

Principle: A concentrated stock solution of the compound in a water-miscible solvent (e.g., DMSO) is serially diluted in an aqueous buffer. The concentration at which precipitation is first observed (indicated by an increase in turbidity) is determined.

Detailed Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution with DMSO.

-

Aqueous Dilution: Transfer a small volume of each DMSO solution to a corresponding well in a new 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). This will induce precipitation if the solubility limit is exceeded.

-

Incubation: Incubate the plate at a controlled temperature for a set period (e.g., 1-2 hours).

-

Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is determined as the highest concentration at which the turbidity is not significantly different from the background (buffer with DMSO only).

Signaling Pathway Visualization

This compound, as a nicotinic acid ester, is believed to exert its vasodilatory effects through a mechanism involving the GPR109A receptor and the subsequent production of prostaglandins.

Caption: Signaling pathway of this compound-induced vasodilation.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the shake-flask solubility determination method.

Caption: Workflow for the Shake-Flask Solubility Method.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. The presented data and experimental protocols are intended to support researchers and formulation scientists in their work with this active ingredient. Further studies are warranted to establish a more comprehensive quantitative solubility profile in a wider range of pharmaceutically relevant solvents. The elucidation of its signaling pathway provides a basis for understanding its mechanism of action and for the development of novel topical formulations.

References

- 1. biorelevant.com [biorelevant.com]

- 2. pH-metric solubility. 3. Dissolution titration template method for solubility determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. filab.fr [filab.fr]

- 5. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

Hexyl Nicotinate for Microcirculation Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of hexyl nicotinate in the study of cutaneous microcirculation. This compound, a lipophilic ester of nicotinic acid, serves as a potent topical vasodilator, making it a valuable tool for investigating skin blood flow dynamics, endothelial function, and the efficacy of vasoactive compounds. This document details its mechanism of action, summarizes quantitative data from key studies, outlines experimental protocols, and provides visual representations of relevant pathways and workflows.

Mechanism of Action

Upon topical application, this compound penetrates the stratum corneum and is hydrolyzed to nicotinic acid. The primary mechanism of its vasodilatory effect is mediated through the synthesis and release of prostaglandins, particularly prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2), from skin cells.[1] This process is initiated by the activation of the arachidonic acid cascade. Additionally, local sensory nerves play a significant role in the induced vasodilation.[2] While the nitric oxide (NO) pathway is a common mediator of vasodilation, studies on methyl nicotinate suggest that the NO pathway is not significantly involved in the microvascular response to topical nicotinates.[2]

The vasodilatory response to nicotinic acid and its derivatives is complex. While systemically administered niacin is known to act via the GPR109A receptor, its role in the topical application of this compound is less direct.[3][4] The localized vasodilation is primarily attributed to the direct action of prostaglandins on the vascular smooth muscle of dermal arterioles and capillaries, leading to an increase in cutaneous blood flow and erythema.

Data Presentation: Quantitative Effects on Microcirculation

The following tables summarize the quantitative data from various studies on the effects of this compound and other nicotinic acid esters on cutaneous microcirculation.

Table 1: Dose-Response Relationship of this compound on Cutaneous Blood Flow

| Concentration of this compound | Outcome Measure | Result | Reference |

| 0.1% Lotion | Increase in cutaneous blood flow | Observed in both healthy volunteers and patients with Raynaud's phenomenon. | Bunker et al., 1988 |

| 1.0% Lotion | Increase in cutaneous blood flow | Greater increase and higher percentage of positive responses compared to 0.1% lotion. | Bunker et al., 1988 |

| Dose-related | Mean erythematous responses and increased blood cell flux | Observed in 10 healthy volunteers. | Dowd et al., 1987 |

Table 2: Time-Course of Vasodilatory Response to Nicotinates

| Nicotinate Ester | Concentration | Time to Onset of Action | Time to Peak Response | Duration of Action | Reference |

| This compound | 10 mM | - | 17 - 35 min (influenced by pre-treatment) | - | Roskos et al., 1990 |

| Methyl Nicotinate | 1% | 5 min | 15 - 30 min | Declines to baseline by 120 min. | Lo et al., 2003 |

| Benzyl Nicotinate | Not specified | Earliest on forehead | - | Fastest decrease on forehead | Willemsen et al., 1995 |

Table 3: Influence of Formulation and Pre-treatment on this compound-Induced Vasodilation

| Pre-treatment/Formulation | Parameter | Effect | Reference |

| Occlusion with vehicle | Time to peak response | Significantly shortened | Roskos et al., 1990 |

| Occlusion with vehicle + 2-pyrrolidone | Time to peak response | Significantly shortened | Roskos et al., 1990 |

| Occlusion with vehicle + laurocapram | Time to peak response | Significantly shortened | Roskos et al., 1990 |

| Cream with 5% urea | Lag-time to initial response | Significantly longer compared to a lipid-rich cream. | Loden et al., 2003 |

| Lipid-rich cream | Time to maximum response | Shorter compared to its placebo. | Loden et al., 2003 |

Experimental Protocols

The following section details a generalized experimental protocol for studying the effects of topical this compound on skin microcirculation using Laser Doppler Flowmetry (LDF) or Laser Doppler Velocimetry (LDV).

Study Population

-

Healthy volunteers with no history of dermatological or systemic vascular diseases.

-

Specific patient populations (e.g., individuals with Raynaud's phenomenon, diabetes) depending on the research question.

Materials

-

This compound solution or lotion at desired concentrations (e.g., 0.1%, 1.0%).

-

Vehicle control (placebo formulation without this compound).

-

Laser Doppler Flowmeter/Velocimeter (e.g., Periflux system).

-

Skin thermometer.

-

Double-sided adhesive rings for probe attachment.

Procedure

-

Acclimatization: Subjects should rest in a temperature-controlled room (e.g., 22-24°C) for at least 20-30 minutes to allow for cardiovascular stabilization.

-

Site Selection: Select and mark the test areas on the skin, typically the volar forearm, which has been shown to have a reproducible response. Other sites like the forehead or calf can also be used.

-

Baseline Measurement: Attach the Laser Doppler probe to the skin using an adhesive ring, ensuring minimal pressure. Record baseline skin blood flow for a stable period (e.g., 5-10 minutes).

-

Topical Application:

-

Apply a standardized amount of the this compound formulation to the designated test area.

-

Apply the vehicle control to a contralateral or adjacent site.

-

For studies involving penetration enhancers, a pre-treatment phase is included before the application of this compound.

-

-

Data Acquisition: Continuously record the skin blood flow using the Laser Doppler device for a predefined period (e.g., 60-120 minutes).

-

Data Analysis:

-

Express blood flow in arbitrary perfusion units (APU) or as a percentage of the baseline.

-

Determine key parameters:

-

Lag time: Time from application to the initial increase in blood flow.

-

Time to peak flow (Tmax): Time from application to the maximum blood flow.

-

Peak flow: The maximum blood flow value achieved.

-

Area Under the Curve (AUC): Represents the total increase in blood flow over the measurement period.

-

-

Control Measures

-

Vehicle Control: Essential to differentiate the pharmacological effect of this compound from the physical effects of the vehicle or application.

-

Untreated Control: An area of skin with no application to monitor for systemic or environmental changes in blood flow.

-

Probe Pressure: Standardize probe pressure to avoid mechanical artifacts affecting blood flow measurements.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound microcirculation studies.

References

- 1. Identification of skin as a major site of prostaglandin D2 release following oral administration of niacin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR109A and vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

hexyl nicotinate GPR109A receptor activation theory

An In-depth Technical Guide to the GPR109A Receptor Activation by Hexyl Nicotinate

Introduction

The G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a seven-transmembrane receptor that has garnered significant interest in drug development.[1] It is primarily expressed in adipocytes and various immune cells, including macrophages, neutrophils, and epidermal Langerhans cells.[1][2][3] GPR109A is activated by the B-complex vitamin niacin (nicotinic acid) and the endogenous metabolites β-hydroxybutyrate (a ketone body) and butyrate (a short-chain fatty acid produced by gut microbiota).[4]

This compound, an ester of nicotinic acid, is a pharmacological agonist for GPR109A. Its activity is predicated on the core nicotinic acid moiety, which is essential for receptor binding and activation. This guide provides a detailed technical overview of the theoretical and experimental basis of GPR109A activation by nicotinic acid derivatives like this compound, focusing on the downstream signaling pathways, quantitative interaction data, and the experimental protocols used for its characterization.

GPR109A Receptor Activation and Ligand Binding

The activation of GPR109A by agonists such as niacin and its derivatives is initiated by the binding of the ligand to a pocket within the transmembrane helices of the receptor. The carboxyl group of the nicotinic acid molecule is a critical feature for this interaction. Site-directed mutagenesis and molecular modeling studies have identified several key amino acid residues crucial for ligand binding. These include Arginine (Arg111) in transmembrane helix 3 (TMH3), which serves as a primary anchor for the carboxylate group of the ligand. Other critical residues involved in creating the binding pocket and stabilizing the ligand include Asn86 and Trp91 (at the junction of TMH2 and extracellular loop 1), Ser178 (in extracellular loop 2), and Phe276 and Tyr284 (in TMH7).

Upon agonist binding, GPR109A undergoes a conformational change, enabling it to interact with and activate intracellular signaling partners, primarily heterotrimeric G proteins of the Gαi/o family and β-arrestins.

Downstream Signaling Pathways

Activation of GPR109A initiates two principal, and at times divergent, signaling cascades: a canonical Gαi-mediated pathway and a non-canonical β-arrestin-mediated pathway. This dual signaling capability leads to a range of physiological effects, some of which are therapeutic while others manifest as side effects.

Gαi-Mediated Signaling Pathway

The canonical pathway involves the coupling of GPR109A to Gαi/o proteins. This interaction leads to the dissociation of the G protein into its Gαi and Gβγ subunits. The activated Gαi subunit proceeds to inhibit the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. In adipocytes, this reduction in cAMP is the primary mechanism for the receptor's anti-lipolytic effect, as it decreases the activity of hormone-sensitive lipase, thereby reducing the hydrolysis of triglycerides and the release of free fatty acids into circulation.

β-Arrestin-Mediated Signaling Pathway

In addition to G protein coupling, agonist-bound GPR109A is phosphorylated by G protein-coupled receptor kinases (GRKs), such as GRK2. This phosphorylation promotes the recruitment of β-arrestin proteins (β-arrestin 1 and 2) to the receptor. The β-arrestin pathway can mediate receptor desensitization and internalization but also acts as a scaffold for distinct signaling cascades.

In the context of GPR109A, β-arrestin 1 has been shown to be crucial for mediating the common side effect of cutaneous flushing associated with niacin therapy. This pathway involves the β-arrestin-dependent activation of cytosolic phospholipase A2 (cPLA2), leading to the release of arachidonic acid. Arachidonic acid is then metabolized by cyclooxygenase enzymes (COX-1 and COX-2) to produce vasodilatory prostaglandins, primarily PGD2 and PGE2, in skin immune cells like Langerhans cells and keratinocytes, causing vasodilation and the flushing response. β-arrestins can also mediate signaling to the ERK/MAPK pathway.

The differential engagement of Gαi and β-arrestin pathways by different ligands is known as "biased agonism." Developing G-protein-biased agonists that preferentially activate the anti-lipolytic pathway while minimizing β-arrestin recruitment is a key strategy to create effective therapeutics without the flushing side effect.

Caption: GPR109A receptor signaling pathways.

Quantitative Data on GPR109A Agonists

The potency and efficacy of GPR109A agonists are determined through various in vitro assays. The half-maximal effective concentration (EC50) is a common measure of a ligand's functional potency. While specific data for this compound is sparse in the literature, data for closely related agonists provide a benchmark for GPR109A activation.

| Agonist | Assay Type | Species | EC50 / Ki | Reference |

| Niacin (Nicotinic Acid) | GTPγS Binding | Human | 16 nM (Ki) | |

| β-Hydroxybutyrate | GPR109A Activation | - | ~700 µM (EC50) | |

| Butyrate | GPR109A Activation | - | ~1.6 mM (EC50) | |

| MK-0354 | GPR109A Activation | Human | 1.65 µM (EC50) | |

| MK-0354 | GPR109A Activation | Mouse | 1.08 µM (EC50) | |

| Monomethyl Fumarate | GPR109A Activation | - | Potent Agonist | |

| MK-6892 | GTPγS Binding | Human | 16 nM (EC50) | |

| Acifran | GPR109A Activation | - | Orally Active Agonist |

Experimental Protocols for Studying GPR109A Activation

A multi-step approach is required to fully characterize the interaction of a compound like this compound with the GPR109A receptor. This involves a series of in vitro and cellular assays to determine binding affinity, functional potency, and pathway selectivity.

Radioligand Binding Assays

This assay is used to determine the binding affinity (Ki) of a test compound. It involves incubating cell membranes expressing GPR109A with a radiolabeled ligand (e.g., [3H]-nicotinic acid) and varying concentrations of the unlabeled test compound (this compound). The ability of the test compound to displace the radioligand is measured, allowing for the calculation of its inhibitory constant (Ki).

Functional Assays: cAMP Measurement

To assess the functional consequence of Gαi activation, intracellular cAMP levels are measured.

-

Cell Culture: A cell line stably expressing GPR109A (e.g., HEK293 or CHO-K1) is cultured.

-

Stimulation: Cells are pre-treated with an adenylyl cyclase stimulator like forskolin to elevate basal cAMP levels.

-

Treatment: Cells are then treated with varying concentrations of the GPR109A agonist (this compound).

-

Measurement: Intracellular cAMP is quantified using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) or HTRF (Homogeneous Time-Resolved Fluorescence). A potent agonist will cause a dose-dependent decrease in forskolin-stimulated cAMP levels.

Functional Assays: β-Arrestin Recruitment

To investigate the recruitment of β-arrestin to the activated receptor, various techniques can be employed.

-

Bioluminescence Resonance Energy Transfer (BRET): Cells are co-transfected with GPR109A fused to a BRET donor (e.g., Renilla Luciferase) and β-arrestin fused to a BRET acceptor (e.g., YFP). Agonist stimulation brings the donor and acceptor into proximity, generating a BRET signal that can be measured.

-

Enzyme-Fragment Complementation (EFC): This assay uses a split-enzyme system where GPR109A is tagged with a small enzyme fragment and β-arrestin with a larger fragment. Upon agonist-induced interaction, the fragments combine to form an active enzyme, generating a chemiluminescent signal.

-

Immunocytochemistry/Microscopy: Cells expressing a fluorescently tagged GPR109A (e.g., GPR109A-EGFP) can be stimulated with the agonist. The translocation of β-arrestin from the cytoplasm to the plasma membrane can be visualized and quantified using confocal microscopy.

Downstream Signaling Analysis: Western Blotting

Western blotting can be used to measure the activation of downstream kinases like ERK1/2 or the expression of target proteins.

-

Cell Lysis: GPR109A-expressing cells are treated with the agonist for a specified time, then lysed to extract total protein.

-

SDS-PAGE and Transfer: Protein samples are separated by size via SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the phosphorylated (active) form of the protein of interest (e.g., anti-phospho-ERK) and a control antibody for the total protein.

-

Detection: Secondary antibodies conjugated to an enzyme (e.g., HRP) are used, and the signal is detected via chemiluminescence.

Caption: Experimental workflow for GPR109A agonist characterization.

Conclusion

The activation of the GPR109A receptor by this compound is a complex process involving specific ligand-receptor interactions that trigger two major downstream signaling pathways: the Gαi-mediated inhibition of cAMP and the β-arrestin-mediated activation of prostaglandin synthesis. The former is associated with the therapeutic anti-lipolytic effects, while the latter is primarily responsible for the flushing side effect. A thorough understanding of these divergent pathways, supported by quantitative in vitro and cellular assays, is critical for the design and development of next-generation GPR109A agonists with improved therapeutic profiles. The experimental protocols outlined provide a robust framework for characterizing novel compounds targeting this receptor.

References

- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Hexyl Nicotinate and the Prostaglandin Pathway: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl nicotinate, a nicotinic acid ester, is widely utilized in topical formulations for its potent vasodilatory effects, leading to increased cutaneous blood flow and a characteristic erythema.[1][2][3] This physiological response is of significant interest in dermatology and drug delivery for its potential to enhance skin health and improve the dermal absorption of other active compounds. Emerging evidence strongly indicates that the mechanism of action for this compound and related nicotinates is intricately linked to the prostaglandin signaling cascade. This technical guide provides an in-depth exploration of the involvement of the prostaglandin pathway in this compound-induced vasodilation, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams. While much of the detailed mechanistic work has been elucidated using nicotinic acid and its methyl ester, the analogous structure and function of this compound suggest a shared pathway.

Introduction: The Role of this compound in Cutaneous Blood Flow

This compound is a lipophilic derivative of nicotinic acid (niacin or vitamin B3) that readily penetrates the stratum corneum.[4] Its primary pharmacological effect upon topical application is the induction of localized vasodilation, which manifests as skin redness and a warming sensation.[1] This response is dose-dependent and has been quantified in human subjects. The enhanced blood flow is thought to improve the supply of oxygen and nutrients to the skin, contributing to its therapeutic and cosmetic applications.

The Prostaglandin Pathway in Nicotinate-Induced Vasodilation

The vasodilatory effects of nicotinic acid and its esters are not a direct action on vascular smooth muscle but are mediated by the release of endogenous signaling molecules, with prostaglandins playing a central role. Prostaglandins are lipid autacoids derived from arachidonic acid that are potent mediators of inflammation and vasodilation.

Initiation of the Signaling Cascade

The proposed mechanism begins with the interaction of nicotinic acid (hydrolyzed from this compound in the skin) with the G-protein coupled receptor GPR109A (also known as HCA2), which is expressed on epidermal Langerhans cells and keratinocytes. This receptor activation is the initial trigger for the downstream events leading to prostaglandin synthesis.

Arachidonic Acid Cascade and Cyclooxygenase (COX) Involvement

Activation of GPR109A leads to the activation of phospholipase A2, which in turn liberates arachidonic acid from the cell membrane. Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes, COX-1 and COX-2, to produce prostaglandin H2 (PGH2). This intermediate is then converted by specific synthases into various prostaglandins. In the context of nicotinate-induced flushing, prostaglandin D2 (PGD2) has been identified as the primary mediator.

Studies using COX inhibitors such as aspirin and ibuprofen have demonstrated a significant reduction in the vasodilatory response to topical nicotinates, confirming the critical role of the COX pathway in this process. Specifically, one study showed that a non-steroidal anti-inflammatory drug (NSAID) reduced the methyl nicotinate-induced increase in skin perfusion by 82%.

Prostaglandin D2 (PGD2) as the Key Mediator

Research has shown a dramatic increase in the levels of PGD2 and its metabolite, 9α,11β-PGF2, in venous blood draining from skin treated with methyl nicotinate. In one study, topical application of methyl nicotinate led to a 58- to 122-fold increase in PGD2 levels. This release of PGD2 was not accompanied by histamine release, suggesting that mast cells are not the primary source. Langerhans cells in the epidermis have been identified as a key source of PGD2 in response to nicotinic acid.

Receptor Activation and Vasodilation

The released PGD2 then diffuses to nearby dermal capillaries and binds to its receptors (DP1 and DP2) on vascular smooth muscle cells. Activation of these receptors leads to increased intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in smooth muscle relaxation, vasodilation, and the characteristic erythema and increased blood flow.

Quantitative Data on this compound-Induced Vasodilation

The vasodilatory effects of this compound have been quantified using non-invasive techniques such as laser Doppler velocimetry, which measures cutaneous blood cell flux.

| Compound | Concentration | Subject Group | Measurement Site | Outcome | Citation |

| This compound | 0.1% and 1.0% | Patients with Raynaud's phenomenon and healthy volunteers | Upper limb | Dose-dependent increase in cutaneous blood flow. The 1.0% lotion elicited a greater increase in blood flow. | |

| This compound | Not specified | 53 healthy volunteers | Volar aspect of the forearm | Used to assess skin permeability barrier by measuring the time-course and magnitude of microvascular changes. | |

| This compound | Dose-ranging | 10 healthy volunteers | Skin | Dose-related increase in mean erythematous responses and blood cell flux. | |

| Methyl Nicotinate | 1% | Diabetic neuropathic patients and healthy controls | Forearm and dorsum of the foot | Vasodilation peaked at 15-30 minutes and returned to baseline by 120 minutes. |

Experimental Protocols

In Vivo Assessment of Cutaneous Blood Flow using Laser Doppler Velocimetry

This protocol is based on methodologies described in studies investigating the effects of topical nicotinates on skin blood flow.

Objective: To quantify the change in cutaneous blood flow in response to the topical application of this compound.

Materials:

-

This compound lotion/cream at desired concentrations (e.g., 0.1%, 1.0%) and a placebo vehicle.

-

Laser Doppler Velocimeter (e.g., Periflux system).

-

Double-sided adhesive rings for probe attachment.

-

Skin thermometer.

-

Volunteer subjects.

Procedure:

-